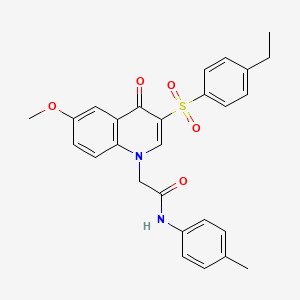

N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

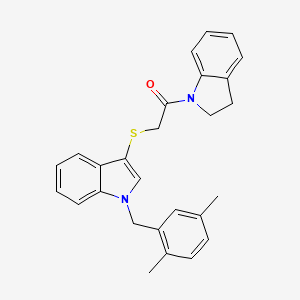

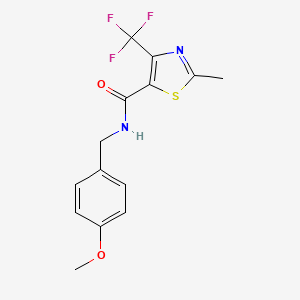

The compound is a derivative of nicotinamide, which is a form of vitamin B3, and tetrahydrofuran, which is a commonly used solvent in organic chemistry . The “N-methoxy-N-methyl” part suggests that a methoxy group (OCH3) and a methyl group (CH3) are attached to a nitrogen atom in the molecule.

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring from the nicotinamide, an oxygen atom from the methoxy group, and a tetrahydrofuran ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds might undergo reactions typical for esters, amides, and ethers.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tetrahydrofuran ring might make it a good solvent, while the amide group might allow it to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Metabolic Methylation and Epigenetic Remodeling in Cancer

NNMT is overexpressed in various human cancers, affecting the methylation potential of cancer cells by consuming methyl units from S-adenosyl methionine, thereby altering the epigenetic state. This process involves hypomethylated histones and cancer-related proteins, leading to the heightened expression of pro-tumorigenic gene products. Such findings point to a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting potential therapeutic targets (Ulanovskaya, Zuhl, & Cravatt, 2013).

Biochemical Properties and Variation in NNMT Activity

Research into the biochemical properties of NNMT reveals significant individual variation in activity levels, which could be pivotal in understanding differential responses to drugs and the toxicity of pyridine compounds. This variability underscores the need for personalized medicine approaches in treating conditions where NNMT plays a critical role (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Inhibition and Structural Insights

Studies on NNMT inhibitors, such as the discovery of bisubstrate inhibitors, shed light on the enzyme's role in physiology and pathophysiology. These inhibitors, by occupying both substrate and cofactor binding sites, offer insights into developing more potent and selective inhibitors, providing valuable tools for biological and therapeutic research (Babault et al., 2018).

NNMT in Metabolic Disorders

NNMT's involvement in obesity and type-2 diabetes has been demonstrated through studies on small molecule inhibitors that show potential for treating metabolic disorders. Such inhibitors can modulate insulin sensitivity, glucose levels, and body weight, indicating NNMT's role in metabolic regulation (Kannt et al., 2018).

NNMT and Homocysteine Metabolism

Research has also explored NNMT's role in homocysteine metabolism, particularly in adipose tissue. This work suggests that NNMT contributes to plasma homocysteine levels, a factor in cardiovascular disease risk, highlighting its potential impact beyond the liver's metabolic pathways (Riederer et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-5-6-12(14-8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSLNEDXZXCURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)OCC2CCCO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2734597.png)

![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2734599.png)

![1-(Benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2734600.png)

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2734603.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)